1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 1428363-72-7
VCID: VC5890072
InChI: InChI=1S/C8H14N2O3/c1-6(11)10-4-7(5-10)8(12)9(2)13-3/h7H,4-5H2,1-3H3
SMILES: CC(=O)N1CC(C1)C(=O)N(C)OC
Molecular Formula: C8H14N2O3
Molecular Weight: 186.211

1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide

CAS No.: 1428363-72-7

Cat. No.: VC5890072

Molecular Formula: C8H14N2O3

Molecular Weight: 186.211

* For research use only. Not for human or veterinary use.

1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide - 1428363-72-7

Specification

CAS No. 1428363-72-7
Molecular Formula C8H14N2O3
Molecular Weight 186.211
IUPAC Name 1-acetyl-N-methoxy-N-methylazetidine-3-carboxamide
Standard InChI InChI=1S/C8H14N2O3/c1-6(11)10-4-7(5-10)8(12)9(2)13-3/h7H,4-5H2,1-3H3
Standard InChI Key KDIWBBSZFVSAQP-UHFFFAOYSA-N
SMILES CC(=O)N1CC(C1)C(=O)N(C)OC

Introduction

Structural and Nomenclature Analysis

Core Azetidine Framework

The azetidine ring (C₃H₇N) is a strained four-membered saturated heterocycle, less common than five- or six-membered counterparts due to ring strain. The 1-acetyl and 3-carboxamide substituents introduce steric and electronic modifications that influence reactivity and stability .

Substituent Configuration

  • 1-Acetyl group: An acetyl moiety (-COCH₃) at position 1 likely enhances electrophilicity at the adjacent nitrogen, facilitating further functionalization.

  • 3-Carboxamide group: The N-methoxy-N-methylcarboxamide (-CON(OMe)Me) at position 3 is characteristic of Weinreb amides, which are pivotal in ketone synthesis via organometallic additions .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

Disconnection strategies suggest two potential precursors:

  • Azetidine-3-carboxylic acid converted to the Weinreb amide, followed by N-acetylation.

  • Bromoazetidine derivatives undergoing lithiation and acylation with NMMa.

Route A: Carboxamide First, Then Acetylation

  • Azetidine-3-carboxylic acid reacts with N,O-dimethylhydroxylamine hydrochloride under peptide coupling conditions (e.g., EDCI, HOBt) to form N-methoxy-N-methylazetidine-3-carboxamide .

  • N-Acetylation: Treatment with acetyl chloride in the presence of a base (e.g., triethylamine) yields the target compound.

Route B: Direct Acylation of Lithiated Azetidine

  • Lithiation: A bromoazetidine derivative (e.g., 3-bromoazetidine) is treated with n-butyllithium at -78°C in tetrahydrofuran (THF), generating a nucleophilic azetidinyl lithium species .

  • Acylation with NMMa: The lithiated intermediate reacts with N-methoxy-N-methylacetamide, introducing the acetyl group via a nucleophilic acyl substitution mechanism .

Challenges and Optimizations

  • Ring strain: Azetidine’s small ring may hinder lithiation due to destabilization of the transition state. Lower temperatures (-90°C) and bulky ligands (e.g., (-)-sparteine) could mitigate side reactions .

  • Competing reactions: Over-acylation or ring-opening may occur. Stepwise quenching (e.g., with HCl) and controlled reagent addition are critical .

Physicochemical Properties (Predicted)

Spectral Data

  • ¹H NMR: Expected signals include:

    • δ 2.10–2.30 ppm (acetyl CH₃),

    • δ 3.20–3.40 ppm (N-methyl and N-methoxy groups),

    • δ 4.00–4.50 ppm (azetidine ring protons) .

  • LC-MS: Molecular ion peak at m/z 201 [M+H]⁺.

Thermodynamic Properties

  • LogP: Estimated at 0.85 (via group contribution methods), indicating moderate hydrophobicity.

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxamide group .

Applications in Pharmaceutical Chemistry

Intermediate in Drug Synthesis

Weinreb amides are widely used to synthesize ketones, which are common motifs in bioactive molecules. For example:

  • Antiviral agents: Analogous acetylated heterocycles show activity against RNA viruses .

  • Kinase inhibitors: Azetidine derivatives are explored for their conformational restraint in binding ATP pockets .

Case Study: Analogous Compounds

The synthesis of 1-(3-isopropylphenyl)ethanone from 1-bromo-3-isopropylbenzene and NMMa achieved a 66% yield under optimized lithiation conditions . Similar protocols could be adapted for the target compound.

Comparative Reaction Data

The table below summarizes yields and conditions from analogous NMMa-mediated acylations:

SubstrateTemperatureReagentYieldSource
2,2-Difluoro-1,3-benzodioxole-78°Cn-BuLi, NMMa79%
1-Bromo-3-isopropylbenzene-60°Cn-BuLi, NMMa66%
6-Bromo-1H-indazole-65°Cn-BuLi, NMMa9%

Future Directions

Methodological Improvements

  • Flow chemistry: Continuous lithiation-acylation could enhance reproducibility and safety.

  • Catalytic asymmetric synthesis: Chiral ligands may enable enantioselective acylation for pharmaceutical applications .

Target Validation

  • Biological screening: Prioritize assays for kinase inhibition or antiviral activity.

  • ADMET profiling: Assess permeability, metabolic stability, and toxicity in vitro.

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